3-(Bromomethyl)-3-(chloromethyl)oxetane

Descripción general

Descripción

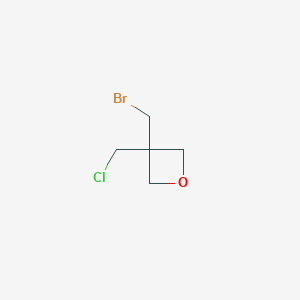

3-(Bromomethyl)-3-(chloromethyl)oxetane is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of both bromomethyl and chloromethyl functional groups attached to the oxetane ring. The unique structure of this compound makes it an interesting subject of study in organic chemistry due to its potential reactivity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(chloromethyl)oxetane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-chloro-3-(bromomethyl)propene with a base to induce cyclization and form the oxetane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromomethyl)-3-(chloromethyl)oxetane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be targets for nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the halogen atoms.

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the halogenated groups to other functional groups such as alcohols or hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-3-(chloromethyl)oxetane, while reduction with lithium aluminum hydride could produce 3-(hydroxymethyl)-3-(chloromethyl)oxetane.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)-3-(chloromethyl)oxetane has several applications in scientific research, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound can be used in the preparation of functionalized polymers with specific properties, such as enhanced thermal stability or chemical resistance.

Material Science: It is utilized in the design and fabrication of advanced materials, including coatings, adhesives, and composites.

Biological Studies: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes and developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-3-(chloromethyl)oxetane in chemical reactions involves the activation of the bromomethyl and chloromethyl groups. These groups are highly reactive due to the presence of halogen atoms, which can be easily displaced by nucleophiles. The oxetane ring provides a strained cyclic structure that can undergo ring-opening reactions under appropriate conditions, leading to the formation of various products.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Bromomethyl)oxetane

- 3-(Chloromethyl)oxetane

- 3-(Iodomethyl)-3-(chloromethyl)oxetane

Comparison

3-(Bromomethyl)-3-(chloromethyl)oxetane is unique due to the presence of both bromomethyl and chloromethyl groups on the same oxetane ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds with only one halogenated group. For example, 3-(Bromomethyl)oxetane and 3-(Chloromethyl)oxetane each have only one type of halogenated group, limiting their reactivity and applications. The presence of both bromine and chlorine atoms in this compound enhances its versatility in synthetic chemistry and material science.

Actividad Biológica

3-(Bromomethyl)-3-(chloromethyl)oxetane, also known by its CAS number 35842-60-5, is a halogenated oxetane compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a unique oxetane ring structure substituted with both bromomethyl and chloromethyl groups. This configuration may influence its reactivity and biological interactions.

- Molecular Formula : C5H8BrClO

- Molecular Weight : 201.47 g/mol

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds containing oxetane rings have shown various biological properties, which can provide insights into the potential activities of this compound.

Antimicrobial Activity

Research on oxetane derivatives indicates that they can exhibit antimicrobial properties. For instance, studies have demonstrated that halogenated oxetanes can inhibit bacterial growth, possibly through mechanisms involving disruption of cell membrane integrity or interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assays conducted on similar oxetane compounds suggest potential anti-cancer activity. These studies typically measure the effects on various cancer cell lines, indicating that structural modifications can lead to significant variations in potency. While specific data on this compound is limited, the presence of halogen substituents often correlates with enhanced cytotoxic effects against tumor cells .

The exact mechanisms of action for this compound are not well characterized. However, based on related compounds, several potential pathways can be hypothesized:

- Alkylation of Nucleophiles : The bromine and chlorine atoms can facilitate nucleophilic substitution reactions, leading to alkylation of cellular targets such as proteins or nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds are known to induce oxidative stress in cells, which can lead to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Oxetanes may interact with enzymes involved in critical metabolic pathways, thereby inhibiting their function .

Case Studies and Research Findings

While direct studies on this compound are sparse, several case studies involving similar compounds provide valuable insights:

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Properties :

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

3-(bromomethyl)-3-(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZYXGDOQLICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336133 | |

| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35842-60-5 | |

| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.